molecular formula C16H11Cl2NOS B11777062 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide

3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide

Cat. No.: B11777062
M. Wt: 336.2 g/mol
InChI Key: FCFDGHFKCNQBCW-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The presence of both chlorine and methyl groups in the molecule enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves the condensation of 3-chlorothiophene-2-carboxylic acid with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of thiophene, followed by carboxylation and subsequent coupling with 4-chloroaniline. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 3-Chlorothiophene-2-carboxylic acid
  • 4-Chloroaniline
  • Benzo[b]thiophene derivatives

Comparison: Compared to other similar compounds, 3-Chloro-N-(4-chlorophenyl)-6-methylbenzo[b]thiophene-2-carboxamide stands out due to its unique combination of chlorine and methyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C16H11Cl2NOS

Molecular Weight

336.2 g/mol

IUPAC Name

3-chloro-N-(4-chlorophenyl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11Cl2NOS/c1-9-2-7-12-13(8-9)21-15(14(12)18)16(20)19-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,19,20)

InChI Key

FCFDGHFKCNQBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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